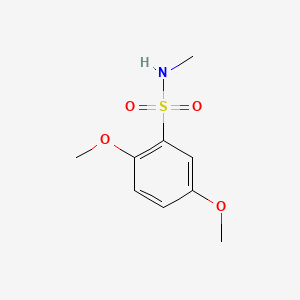

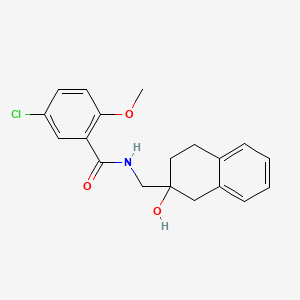

2,5-dimethoxy-N-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

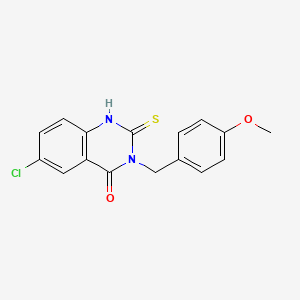

2,5-dimethoxy-N-methylbenzenesulfonamide (DMMS) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMMS is a sulfonamide derivative that contains two methoxy groups and a methyl group attached to the benzene ring. This compound has been synthesized using various methods and has shown promising results in various scientific studies.

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

- Dimethoxycarbene Reactions : A study by Mlostoń and Heimgartner (2007) explored the reaction of dimethoxycarbene with N-(9H-fluoren-9-ylidene)-4-methylbenzenesulfonamide, leading to the formation of a carbonimidoate derivative. This indicates a potential application in organic synthesis involving similar compounds.

Biomedical Applications

- Cancer Therapeutics : The research by Mun et al. (2012) investigated arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide as small molecule inhibitors in the hypoxia-inducible factor-1 (HIF-1) pathway. These compounds showed promise in antagonizing tumor growth, suggesting potential use in cancer therapy.

- Antibacterial and Anti-Inflammatory Agents : A study by Abbasi et al. (2017) synthesized new sulfonamides with 1,4-benzodioxin rings showing notable antibacterial potential. These compounds were suggested as therapeutic agents for inflammatory ailments.

Sensor Development

- Heavy Metal Sensors : The work of Sheikh et al. (2016) developed a Co2+ ions sensor using N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) fabricated on a glassy carbon electrode. This indicates its utility in detecting heavy metals in environmental and health-care fields.

Spectroscopic and Computational Studies

- Structural Analysis : Murthy et al. (2018) conducted a structural and electronic properties study of a sulfonamide molecule, revealing insights into intermolecular interactions, which are crucial for understanding its behavior in various applications.

Anticancer Activities

- Anti-Pancreatic Cancer Activities : KCN1, a novel synthetic sulfonamide anticancer agent, was studied by Wang et al. (2012) for its efficacy against pancreatic cancer, both in vitro and in vivo.

DNA Binding and Cleavage

- Copper(II)-Sulfonamide Complexes : González-Álvarez et al. (2013) investigated mixed-ligand copper(II)-sulfonamide complexes for their ability to bind and cleave DNA, demonstrating potential applications in cancer therapy and molecular biology.

Corrosion Inhibition

- Piperidine Derivatives on Iron Corrosion : Kaya et al. (2016) explored the inhibition properties of piperidine derivatives on iron corrosion, suggesting applications in materials science and engineering.

Alzheimer's Disease Therapy

- Enzyme Inhibitory Kinetics for Alzheimer’s Treatment : Abbasi et al. (2018) synthesized sulfonamides derived from 4-methoxyphenethylamine, showing significant acetylcholinesterase inhibitory activity, which is a promising lead for Alzheimer's disease treatment.

Propriétés

IUPAC Name |

2,5-dimethoxy-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c1-10-15(11,12)9-6-7(13-2)4-5-8(9)14-3/h4-6,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFYCPPMAVPSBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethoxy-N-methylbenzenesulfonamide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2414829.png)

![1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2414841.png)

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2414842.png)

![1,3-Dimethyl-5-{[(1-phenylethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one (HCl)](/img/structure/B2414843.png)